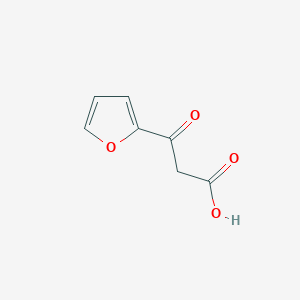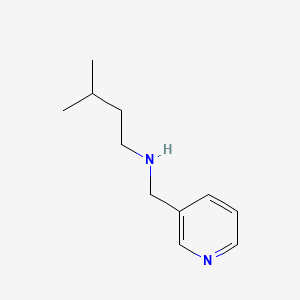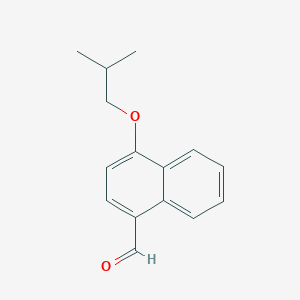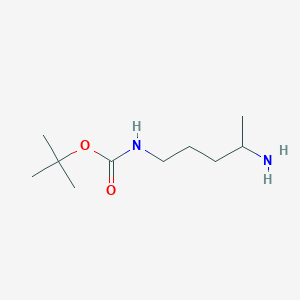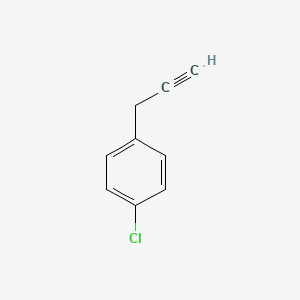
1-氯-4-(丙-2-炔-1-基)苯
描述
Synthesis Analysis
A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular formula of 1-Chloro-4-(prop-2-YN-1-YL)benzene is C9H7Cl . The molecular weight is 150.605 Da .Physical And Chemical Properties Analysis
The physical form of 1-Chloro-4-(prop-2-YN-1-YL)benzene is liquid . The storage temperature is 4 degrees Celsius .科学研究应用
分子结构分析
- 3-甲氧基-4-(丙-2-炔-1-氧基)苯甲醛:
- 研究表明,该化合物中的丙-2-炔-1-基团倾向于苯环,表现出显著的氢键,并形成具有特定环基序的倒置二聚体。这对于理解类似化合物中的分子相互作用和晶体结构至关重要 (Ezhilarasu & Balasubramanian, 2016)。
晶体学研究
- 4-(丙-2-炔-1-氧基)苯-1,2-二甲腈:
- 本研究重点关注具有丙-2-炔-1-基团的化合物中的晶体学对称性和分子取向。它提供了对这类基团如何影响晶体堆积和分子相互作用的见解 (Chin 等,2012)。
合成优化和生物学评估
- 一种合成(丙-2-炔氧基)苯衍生物的便捷方法:
- 本文提出了一种合成丙-2-炔氧基苯衍生物的方法,展示了它们的生物活性,如抗脲酶和抗菌作用。这对于开发新药和了解这些化合物的生物学应用意义重大 (Batool 等,2014)。
杂环化合物合成
- 从丁香酚合成、表征和生物学评估新的杂环系统 1, 2, 3-三唑-异恶唑啉:
- 本研究探索了使用类似于 1-氯-4-(丙-2-炔-1-基)苯的衍生物合成新的杂环系统。它评估了它们的抗增殖活性,有助于潜在的治疗应用 (Taia 等,2020)。
安全和危害
作用机制
Target of Action
1-Chloro-4-(prop-2-YN-1-YL)benzene is a versatile chemical compound that finds extensive use in scientific research. It is often used as a building block in the synthesis of more complex molecules . .
Mode of Action
. This suggests that the compound may interact with its targets through a photochemical reaction.
Biochemical Pathways
, it may be involved in pathways related to photochemical reactions or pathways that can be manipulated using photochemical tools.
Pharmacokinetics
, which could influence its absorption and distribution
Action Environment
, factors such as light exposure could potentially influence its action.
生化分析
Biochemical Properties
The biochemical properties of 1-Chloro-4-(prop-2-YN-1-YL)benzene are not fully understood yet. It is known that the compound can participate in reactions at the benzylic position
Molecular Mechanism
The molecular mechanism of action of 1-Chloro-4-(prop-2-YN-1-YL)benzene is not well-defined. It is believed that the compound might participate in palladium-catalyzed [4 + 1] imidoylative cycloaddition of prop-2-yn-1-ones
属性
IUPAC Name |
1-chloro-4-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUKUHRXXDNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299205 | |
| Record name | 1-Chloro-4-(2-propyn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70090-69-6 | |
| Record name | 1-Chloro-4-(2-propyn-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70090-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(2-propyn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(prop-2-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


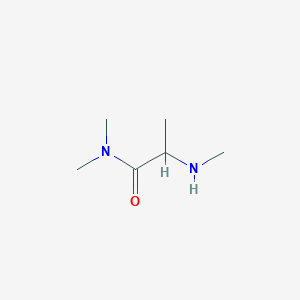
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)


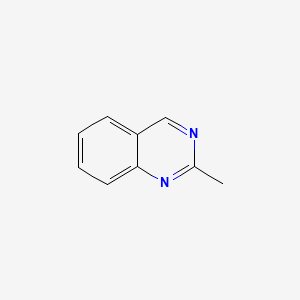
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
